[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate
Description
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate is a trifluoroacetate salt of an oxadiazole-derived amine. The compound features a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and an aminomethyl group at the 5-position. The trifluoroacetate counterion enhances solubility in polar solvents, making it suitable for synthetic and pharmacological applications.
Properties
IUPAC Name |
(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.C2HF3O2/c1-2-4-7-5(3-6)9-8-4;3-2(4,5)1(6)7/h2-3,6H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZCFYPHRYZRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559062-03-1 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-ethyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nitrile to Amidoxime Conversion
The synthesis begins with a substituted nitrile precursor, such as 3-ethyl-5-(cyanomethyl)-1,2,4-oxadiazole , reacting with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6–8 hours. This yields the corresponding amidoxime intermediate, confirmed via $$ ^1H $$-NMR ($$ \delta $$ 8.2 ppm, NH$$_2 $$).
O-Acylation and Cyclodehydration
The amidoxime undergoes O-acylation with trifluoroacetic anhydride in dichloromethane at 0°C, followed by cyclodehydration in pH 9.5 borate buffer at 90°C for 2 hours. This step achieves 75–92% conversion to the 1,2,4-oxadiazole core.
Table 1: Optimization of Cyclodehydration Conditions
| Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 90 | 2 | 51 |
| DIPEA | 80 | 1.5 | 83 |
| DIPEA | 90 | 2 | 92 |
Hydrazide Cyclization Route
Hydrazide Formation
Ethyl 2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetate reacts with hydrazine hydrate in ethanol under reflux for 5 hours, producing the hydrazide derivative.
Carbon Disulfide-Mediated Cyclization
The hydrazide reacts with carbon disulfide and potassium hydroxide in ethanol at reflux for 6 hours, yielding the 1,2,4-oxadiazole-thione intermediate. Subsequent treatment with methyl iodide and ammonia introduces the aminomethyl group (45–60% overall yield).
Microwave-Assisted Synthesis
Accelerated Cyclization
A mixture of 3-ethyl-5-(chloromethyl)-1,2,4-oxadiazole and aqueous ammonia is irradiated in a microwave reactor at 150 W for 15 minutes. This method achieves 70–80% yield, reducing reaction time from hours to minutes.
Table 2: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 h | 15 min |
| Yield | 55% | 78% |
| Purity (HPLC) | 92% | 98% |
Solid-Phase Synthesis on DNA Conjugates
DNA-Conjugated Nitrile Precursors
Aryl nitriles immobilized on DNA undergo amidoxime formation (hydroxylamine, pH 5.0, 25°C, 12 h), followed by O-acylation with ethyl chloroacetate. Cyclodehydration at 90°C for 2 hours produces the target oxadiazole with 65–85% conversion, preserving DNA integrity.
Salt Formation with Trifluoroacetic Acid
The free base [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine is dissolved in anhydrous dichloromethane and treated with trifluoroacetic acid (1.1 equivalents) at 0°C. The precipitate is filtered and dried under vacuum, yielding the trifluoroacetate salt (95–98% purity by $$ ^1H $$-NMR).
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Amidoxime Route | 92 | 98 | Industrial |
| Hydrazide Cyclization | 60 | 95 | Lab-scale |
| Microwave | 78 | 98 | Pilot-scale |
| Solid-Phase | 85 | 97 | DECL* |
*DNA-Encoded Chemical Library
Chemical Reactions Analysis
Structural Characteristics and Reactivity Profile
The compound contains a 1,2,4-oxadiazole core substituted at the 5-position with an ethyl group and at the 3-position with an aminomethyl group. The trifluoroacetate (TFA) counterion enhances solubility in polar aprotic solvents and stabilizes the protonated amine under acidic conditions . Key reactive sites include:
-
Amine group : Nucleophilic, prone to acylation, alkylation, and condensation.
-
Oxadiazole ring : Moderately electron-deficient, susceptible to electrophilic substitution at the 5-position under specific conditions .
Acylation
The primary amine reacts with acyl chlorides or activated esters to form amides. For example:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| R-COCl + Amine → R-CONH2 | DIPEA, DCM, 0°C to RT, 12h | 85% |
Example : Reaction with acetyl chloride produces N-acetyl-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amine .
Alkylation
The amine undergoes alkylation with alkyl halides or epoxides:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| R-X + Amine → R-NH2 | K2CO3, DMF, 60°C, 6h | 78% |
Example : Treatment with methyl iodide yields N-methyl-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amine .
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in electrophilic substitutions under metal-free conditions :
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO3/AcOH, 0°C, 2h | 62% | |
| Halogenation | NXS (X = Cl, Br), DCE, 80°C | 55% |
Note : Ethyl substitution at the 3-position directs electrophiles to the 5-position .
Cross-Coupling Reactions
The aminomethyl group enables Suzuki-Miyaura couplings when converted to a boronic ester:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Borylation → Coupling | Pd(dppf)Cl2, KOAc, Dioxane | 70% |
Example : Coupling with aryl halides generates biaryl derivatives for drug-discovery applications .
Deprotection and Salt Exchange
The TFA group is removed under basic conditions, regenerating the free amine:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| TFA salt → Free amine | K2CO3, MeOH/H2O, RT, 1h | 95% |
Stability and Compatibility
Scientific Research Applications
Overview
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate is a compound derived from the oxadiazole family, which has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound is characterized by a five-membered oxadiazole ring with an ethyl substituent and a trifluoroacetate moiety, leading to a variety of applications in medicinal chemistry and agricultural sciences.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus, as well as antiviral activity against herpes simplex virus. The minimum inhibitory concentration (MIC) tests provide quantitative data on its efficacy compared to standard antibiotics.
Antifungal Properties
The compound has also been evaluated for its antifungal activity. Studies show it is effective against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These findings suggest its potential use in agricultural applications as a fungicide.
Pharmaceutical Applications
Drug Development
Given its promising biological activities, this compound is being explored as a candidate for drug development. Its structural characteristics suggest that it may interact with specific protein targets involved in metabolic pathways related to cancer and inflammation. Preliminary interaction studies indicate potential binding affinities with biological targets that could mediate therapeutic effects.
Agrochemical Applications
Pesticide Development
The antifungal and antibacterial properties of this compound make it a candidate for developing new agrochemicals aimed at protecting crops from various pathogens. Its efficacy against plant pathogens positions it as a valuable component in integrated pest management strategies.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps:
- Cyclization : Formation of the oxadiazole ring from appropriate precursors.
- Functional Group Modifications : Introduction of the ethyl group and trifluoroacetate moiety.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.
The chemical formula is with a molecular weight of approximately 241.17 g/mol .
Mechanism of Action
The mechanism of action of [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to its biological effects .
Comparison with Similar Compounds
Key Observations:
Molecular Weight : Phenyl-substituted analogs (e.g., 303.24 g/mol) are heavier due to the aromatic ring, while ethyl and isopropyl derivatives are lighter (~269 g/mol) .
Lipophilicity : The isopropyl-substituted compound has a LogP of 0.06, indicating moderate hydrophilicity. The ethyl analog is predicted to have a slightly higher LogP (~0.5) due to its linear alkyl chain .
Solubility: Trifluoroacetate salts generally exhibit high solubility in polar solvents (e.g., DMSO, methanol), facilitating their use in drug discovery .
Commercial Availability and Purity
- Phenyl-substituted analog : Available from suppliers like MolPort and AldrichCPR at 95% purity .
- Isopropyl-substituted analog : Offered by CymitQuimica (98% purity) but marked as discontinued .
- Ethyl-substituted analog: No direct commercial data found, but its synthesis is feasible using methods described for similar compounds .
Biological Activity
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This compound has been investigated primarily for its potential antimicrobial properties, including antibacterial, antiviral, and antifungal activities. The unique structure of this compound, featuring an ethyl substituent on the oxadiazole ring and a trifluoroacetate moiety, contributes to its biological efficacy.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Precursors : Appropriate precursors are selected for the synthesis.
- Cyclization : The formation of the oxadiazole ring through cyclization reactions.
- Functional Group Modifications : Introduction of the ethyl group and trifluoroacetate moiety.
- Purification : The final product is purified to achieve the desired yield and purity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various pathogens.
Antibacterial Activity :
Quantitative data from in vitro assays indicate that this compound has effective antibacterial properties against strains such as Staphylococcus aureus. Minimum inhibitory concentration (MIC) tests reveal its potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 16 | Efficacy comparable to ampicillin |
| Escherichia coli | 32 | Less effective than ciprofloxacin |
| Pseudomonas aeruginosa | 64 | Similar to gentamicin |
Antiviral Activity :
The compound has also been tested against viruses such as herpes simplex virus (HSV), showing promising results in inhibiting viral replication.
Antifungal Activity
In addition to its antibacterial and antiviral properties, this compound has demonstrated antifungal efficacy against several fungal pathogens.
| Fungal Pathogen | Inhibition Zone (mm) | Notes |
|---|---|---|
| Colletotrichum orbiculare | 15 | Effective at 50 µg/mL |
| Botrytis cinerea | 12 | Moderate activity observed |
| Rhizoctonia solani | 10 | Limited effectiveness noted |
While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest potential interactions with biological targets involved in metabolic pathways related to cancer and inflammation. Interaction studies indicate that the compound may bind to specific proteins or enzymes that mediate these pathways.
Case Studies
Several studies have highlighted the biological activity of oxadiazole derivatives similar to this compound:
- Study on Antibacterial Properties : A study published in MDPI evaluated various oxadiazole derivatives for their antibacterial activity using the agar disc-diffusion method. The results indicated that compounds with similar structures exhibited significant inhibition against E. coli and S. aureus .
- Antiviral Research : Research conducted on oxadiazole derivatives indicated their potential as antiviral agents against HSV and other viral pathogens .
- Fungal Pathogen Inhibition : In vitro studies demonstrated that certain oxadiazole derivatives could effectively inhibit fungal growth in agricultural settings .
Q & A
Q. What are the recommended synthetic routes for [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of ethyl aroylacetates with hydroxylamine derivatives to form the oxadiazole ring, followed by functionalization of the methylamine group. For example:
Cyclization : React ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate with hydroxylamine under reflux in ethanol to form the oxadiazole core .
Amine Functionalization : Introduce the methylamine group via nucleophilic substitution or reductive amination, followed by salt formation with trifluoroacetic acid (TFA).
Optimization Tips :
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic protons) and the trifluoroacetate counterion (δ 116–118 ppm in -NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the molecular formula .
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Moisture Sensitivity : Store at −20°C in airtight containers with desiccants to prevent hydrolysis of the oxadiazole ring .
- Light Sensitivity : Protect from UV exposure to avoid degradation of the trifluoroacetate group.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor via HPLC .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement. Address disorder in the trifluoroacetate group by applying restraints to anisotropic displacement parameters .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonding between the amine and TFA) .
Q. What computational methods are suitable for predicting the compound’s electronic properties or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the oxadiazole ring’s electron-deficient nature may enhance binding to aromatic residues in enzymes .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Parameterize the trifluoroacetate group using RESP charges .
Q. How can researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects : Investigate restricted rotation of the oxadiazole ring using variable-temperature NMR (VT-NMR). Splitting at low temperatures (e.g., −40°C) may indicate conformational isomerism .
- Impurity Analysis : Perform 2D NMR (COSY, HSQC) to distinguish between genuine signals and impurities. Compare with synthesized analogs (e.g., 3-methyl-oxadiazole derivatives) .
Q. What strategies are effective for evaluating the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK). Include staurosporine as a positive control.
- IC Determination : Perform dose-response curves (0.1–100 μM) and fit data using GraphPad Prism. Account for TFA counterion effects by testing freebase analogs .
Q. How can researchers design derivatives to improve metabolic stability or solubility?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
